molecular formula C25H34N6O.2HCl B1574529 MRT 68921 dihydrochloride

MRT 68921 dihydrochloride

Cat. No.: B1574529
M. Wt: 507.5
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Pharmacological Probe in Autophagy Research

MRT 68921 dihydrochloride (B599025) serves as a powerful pharmacological probe, enabling the detailed study of autophagy. nih.gov Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins, a mechanism vital for maintaining cellular homeostasis. nih.govmdpi.com Dysregulation of this pathway has been implicated in a wide range of diseases, including cancer and neurodegenerative disorders. nih.govencyclopedia.pub

The specificity of MRT 68921 for ULK1 and ULK2 allows for targeted inhibition of the initial steps of autophagy. nih.govmedchemexpress.com This provides a distinct advantage over less specific inhibitors, such as chloroquine (B1663885) or rapamycin (B549165), which can have broad cellular effects beyond autophagy modulation. nih.gov By using MRT 68921, researchers can investigate the direct consequences of ULK1/2 inhibition, leading to a clearer understanding of their roles in autophagosome formation and maturation. nih.gov Studies have shown that inhibition of ULK1 by MRT 68921 leads to an accumulation of stalled early autophagosomal structures, highlighting the kinase's role in both the initiation and maturation phases of autophagy. nih.govmedchemexpress.com

The potency of MRT 68921, with IC50 values in the low nanomolar range for both ULK1 and ULK2, makes it an effective tool for cellular assays. nih.govmedchemexpress.commedchemexpress.comrndsystems.comtocris.combio-techne.comtargetmol.comfishersci.com This high potency ensures that researchers can achieve significant inhibition at low concentrations, minimizing potential off-target effects.

Historical Context of Unc-51 Like Autophagy Activating Kinases (ULK) Inhibition

The journey to develop specific ULK inhibitors like MRT 68921 has been a progressive one. Initially, research relied on broad-spectrum autophagy modulators. nih.gov The discovery and understanding of the ULK complex as a central regulator of autophagy initiation created a clear target for more specific therapeutic and research agents. mdpi.comencyclopedia.pub

Early efforts in developing ULK inhibitors often involved screening existing kinase inhibitor libraries. encyclopedia.pub For instance, MRT 68921 and its analog, MRT67307, were initially identified during a screening for TANK-binding kinase 1 (TBK1) inhibitors before being recognized as potent ULK1/2 inhibitors. encyclopedia.pubmdpi.com This highlights a common path in drug discovery where compounds are repurposed based on newly discovered activities.

The development of ULK inhibitors has been driven by the need for more selective tools to study autophagy and to explore its therapeutic potential, particularly in cancer. nih.govmskcc.org The rationale is that by inhibiting autophagy, cancer cells, which often rely on this process for survival under stress, can be made more vulnerable to other treatments. nih.govmskcc.org Over the years, a variety of small-molecule ULK inhibitors with different chemical scaffolds have been discovered through methods like target-based screening and virtual screening. mdpi.comencyclopedia.pub

Overview of Current Research Trajectories

Current research involving MRT 68921 dihydrochloride and other ULK inhibitors is multifaceted. A primary focus remains on elucidating the detailed molecular mechanisms of autophagy. For example, studies continue to use MRT 68921 to pinpoint the specific roles of ULK1 and ULK2 in different cellular contexts and in response to various stimuli. nih.govnih.gov

A significant area of investigation is the role of ULK1/2 inhibition in cancer therapy. Research has shown that ULK1 is often upregulated in various cancers, and its inhibition can suppress tumor growth and sensitize cancer cells to chemotherapy. tandfonline.comresearchgate.netaacrjournals.org MRT 68921 has been shown to induce apoptosis in certain cancer cell lines and overcome adaptive drug resistance. encyclopedia.pubnih.gov The combination of ULK inhibitors with other anticancer agents is a promising strategy being actively explored. nih.govencyclopedia.pub

Furthermore, the role of ULK-mediated autophagy is being investigated in other disease models. For instance, research has explored its involvement in neurodegenerative diseases and in the regulation of ciliogenesis. nih.govbiologists.com The development of even more selective and potent ULK inhibitors remains an active area of research, with the goal of creating tools with improved pharmacokinetic properties for both research and potential clinical applications. tandfonline.comnih.gov

Detailed Research Findings

The inhibitory activity of this compound has been quantified in various studies. Below is a table summarizing its inhibitory concentrations (IC50) against its primary targets, ULK1 and ULK2.

TargetIC50 (nM)Reference
ULK12.9 nih.govmedchemexpress.commedchemexpress.comrndsystems.comtargetmol.com
ULK21.1 nih.govmedchemexpress.commedchemexpress.comrndsystems.comtargetmol.com

This table is interactive. You can sort and filter the data.

Studies have demonstrated that MRT 68921 effectively blocks autophagic flux in cells. nih.govmdpi.com This is evidenced by the accumulation of the lipidated form of LC3 (LC3-II) in the absence of lysosomal degradation, a hallmark of autophagy inhibition. nih.gov Furthermore, the specificity of MRT 68921's action on autophagy through ULK1 has been confirmed using a drug-resistant ULK1 mutant (M92T), which shows significantly reduced sensitivity to the inhibitor. nih.gov

Properties

Molecular Formula

C25H34N6O.2HCl

Molecular Weight

507.5

Synonyms

N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Unc-51 Like Autophagy Activating Kinase (ULK) Inhibition Specificity and Potency

MRT 68921 dihydrochloride (B599025) is characterized as a potent, ATP-competitive inhibitor of both ULK1 and ULK2, the two human homologs of the yeast Atg1 kinase that are crucial for initiating autophagy. medchemexpress.comnih.gov The inhibitory activity of this compound is highly specific, distinguishing it within the landscape of kinase inhibitors.

MRT 68921 demonstrates potent inhibition of ULK1, a serine/threonine protein kinase that serves as a central node in the initial stages of autophagy. medchemexpress.comnih.gov In vitro biochemical assays have determined its half-maximal inhibitory concentration (IC₅₀) against ULK1 to be 2.9 nM. medchemexpress.comrndsystems.commedchemexpress.com This potent inhibition disrupts the kinase activity of ULK1, which is essential for the subsequent steps in the autophagy cascade. nih.gov Studies have confirmed that the autophagy-inhibiting effects of MRT 68921 are specifically mediated through its action on ULK1, as demonstrated by experiments using a drug-resistant ULK1 mutant (M92T). nih.gov This mutant retains kinase activity but is significantly less sensitive to MRT 68921, confirming that ULK1 is the direct target for the compound's autophagy-blocking function in cells. nih.gov

The compound is an even more potent inhibitor of ULK2, exhibiting an IC₅₀ value of 1.1 nM. medchemexpress.comrndsystems.comtocris.combio-techne.com Although ULK1 and ULK2 have redundant functions, and ULK1 appears sufficient to rescue autophagy in their absence, the dual inhibition by MRT 68921 ensures a comprehensive blockade of ULK-dependent signaling. nih.gov The greater than 30-fold reduction in the IC₅₀ for ULK2 highlights its strong activity against this kinase. medchemexpress.commedchemexpress.com

In Vitro Kinase Inhibition Profile of MRT 68921
Kinase TargetIC₅₀ (nM)Reference
ULK12.9 medchemexpress.comrndsystems.com
ULK21.1 medchemexpress.comrndsystems.com

MRT 68921 is recognized as one of the most potent ULK inhibitors reported. medchemexpress.com When compared to other known ULK inhibitors, such as MRT67307, MRT 68921 shows a significant improvement in potency. nih.gov For instance, MRT 68921 exhibits a greater than 15-fold reduction in the IC₅₀ for ULK1 compared to earlier compounds. medchemexpress.commedchemexpress.com Another ULK inhibitor, SBI-0206965, is also used in research, but MRT 68921 is often highlighted for its particularly low nanomolar potency against both ULK1 and ULK2. medchemexpress.comnih.govresearchgate.net While other compounds may inhibit ULK1, the dual, potent action of MRT 68921 makes it a highly effective tool for studying the roles of ULK kinases. nih.gov

Comparative Potency of ULK Inhibitors
CompoundULK1 IC₅₀ (nM)ULK2 IC₅₀ (nM)Reference
MRT 689212.91.1 medchemexpress.comnih.gov
MRT673074538 nih.gov

Autophagy Pathway Modulation

By inhibiting ULK1 and ULK2, MRT 68921 directly interferes with the core machinery of the autophagy pathway, affecting both the initiation and maturation stages of autophagosome formation.

The initiation of autophagy is governed by the ULK1 complex, which in humans consists of ULK1 (or ULK2), ATG13, FIP200, and ATG101. escholarship.org The kinase activity of ULK1 is critical for the activation of this complex and the subsequent recruitment of downstream autophagy-related (Atg) proteins. MRT 68921, by inhibiting ULK1, prevents the phosphorylation of key components within this complex, such as ATG13. nih.govnih.gov This inhibition effectively halts the signaling cascade required to initiate the formation of the phagophore, the precursor to the autophagosome. nih.govescholarship.org Consequently, treatment with MRT 68921 blocks mTOR-dependent autophagy at its earliest step. nih.gov

Influence on Autophagic Flux

MRT 68921 dihydrochloride is a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases essential for the initial stages of autophagy. nih.govmedchemexpress.commedchemexpress.com By inhibiting these kinases, MRT 68921 effectively blocks the process of autophagy in cells. nih.govmedchemexpress.commedchemexpress.com This inhibition of ULK1 kinase activity is sufficient to block autophagic flux, the dynamic process of autophagosome synthesis, fusion with lysosomes, and degradation of cargo. nih.gov

The inhibitory action of MRT 68921 on autophagic flux has been demonstrated through various cellular assays. Treatment of cells with MRT 68921 prevents the starvation-induced increase in the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a key marker of autophagosome formation. nih.gov Specifically, while nutrient deprivation (incubation in Earle's Balanced Salt Solution, EBSS) leads to a significant increase in bafilomycin A1-sensitive LC3-II levels, co-treatment with MRT 68921 blocks this increase, confirming an inhibition of autophagic flux. nih.gov

Furthermore, microscopic analysis of cells for LC3 puncta, which represent autophagosomes, corroborates these findings. MRT 68921 treatment leads to a reduction in the number of LC3 puncta that accumulate in response to autophagic stimuli. nih.gov Interestingly, in some contexts, treatment with the inhibitor alone can cause a minor increase in LC3-II levels or distinct LC3 puncta, which may represent stalled early autophagosomal structures, suggesting that ULK1 activity is also involved in the maturation of autophagosomes, not just their initiation. nih.govmedchemexpress.com

Interaction with Upstream and Downstream Signaling Components

The activity of the ULK1/2 complex is a critical node in the autophagy signaling network and is tightly regulated by the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and metabolism. nih.govtocris.com The most well-understood pathway for autophagy activation involves the inhibition of the mTOR complex 1 (mTORC1). nih.govtandfonline.com When mTORC1 is active, it phosphorylates and inactivates ULK1, thereby suppressing autophagy. mdpi.com Conversely, inhibition of mTOR, either through nutrient starvation or pharmacological agents, leads to the dephosphorylation and activation of the ULK1 kinase complex, initiating the autophagic cascade. nih.gov

MRT 68921 acts downstream of mTOR. Studies have shown that MRT 68921 effectively blocks autophagy that is induced by mTOR inhibition. nih.gov For instance, when cells are treated with an mTOR inhibitor or subjected to amino acid withdrawal to inhibit mTOR and activate ULK1, the subsequent induction of autophagy is prevented by MRT 68921. nih.gov This demonstrates that the autophagic block by MRT 68921 occurs at the level of ULK1, downstream of the mTOR signal. nih.gov

Research has also highlighted that mTOR can regulate cellular processes through both ULK1-dependent and -independent mechanisms. oup.com While mTOR inactivation promotes autophagy via ULK1, mTOR also has other functions. For example, in the context of mineralocorticoid receptor (MR) signaling, mTOR promotes MR transcriptional activity independently of its phosphorylation and inactivation of ULK1. oup.com This indicates that while MRT 68921 specifically targets the ULK1-mediated pathway, the broader mTOR signaling network remains complex.

MRT 68921's mechanism of autophagy inhibition is specific and does not involve the AMP-activated protein kinase (AMPK) or its upstream activator, the tumor suppressor liver kinase B1 (LKB1). nih.gov The LKB1-AMPK pathway is another crucial cellular energy sensor that can induce autophagy, often by activating ULK1 or inhibiting mTORC1. mdpi.comnih.gov

Data Tables

Table 1: In Vitro Inhibitory Activity of MRT 68921

Kinase IC₅₀ (nM) Source
ULK1 2.9 nih.govtocris.comrndsystems.com

Table 2: Effect of MRT 68921 on Autophagy Markers in Mouse Embryonic Fibroblasts (MEFs)

Treatment Condition Key Cellular Marker Observed Effect Source
EBSS (Starvation) + Bafilomycin A1 LC3-II Levels ~5-fold increase nih.gov
EBSS + Bafilomycin A1 + MRT 68921 LC3-II Levels Blocked increase in LC3-II nih.gov
EBSS + Bafilomycin A1 LC3 Puncta Large increase nih.gov

Biochemical Assay Techniques for Kinase Activity Assessment

To determine the potency and selectivity of MRT-68921, researchers employ several biochemical assays that directly measure its inhibitory effect on target kinases, primarily Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.

The direct inhibitory activity of MRT-68921 on ULK1 and ULK2 is quantified using in vitro kinase assays. These reactions are typically conducted in a buffer solution containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol. medchemexpress.comtargetmol.comselleckchem.com The reaction mixture includes the recombinant kinase enzyme, such as GST-tagged ULK1, and a suitable substrate like myelin basic protein (MBP). dundee.ac.uk The reaction is initiated by the addition of ATP and is allowed to proceed for a set time, often 5 minutes, at a controlled temperature of 25°C. medchemexpress.comtargetmol.comselleckchem.com The reaction is subsequently stopped by adding a sample buffer to prepare for analysis. targetmol.comselleckchem.com

A principal method for assessing kinase activity in the presence of inhibitors like MRT-68921 is the radiometric filter binding assay. reactionbiology.com This technique is considered a gold standard as it directly measures the phosphorylation of a substrate. reactionbiology.com The assay involves a kinase reaction performed with ATP that includes a radiolabeled terminal gamma phosphate (B84403), specifically [γ-32P]ATP. medchemexpress.comselleckchem.comnih.gov During the reaction, the radiolabeled phosphate is transferred from ATP to the substrate by the kinase. nih.gov After the reaction is stopped, the mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate while unincorporated [γ-32P]ATP is washed away. nih.gov The amount of radioactivity remaining on the paper, which corresponds to the degree of substrate phosphorylation, is then quantified. nih.gov This method was used to determine the half-maximal inhibitory concentration (IC50) values of MRT-68921.

The compound was identified as a potent dual inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively. selleckchem.commedchemexpress.comtocris.com

KinaseIC50 Value (nM)
ULK12.9
ULK21.1

This table presents the half-maximal inhibitory concentration (IC50) values of MRT-68921 against ULK1 and ULK2 kinases as determined by in vitro radiometric assays. selleckchem.commedchemexpress.comtocris.com

To confirm that MRT-68921 inhibits ULK1 activity within a cellular context, researchers utilize immunoblotting, also known as Western blotting. nih.govresearchgate.net This technique measures the phosphorylation status of specific ULK1 substrates. A well-characterized direct substrate of ULK1 is Autophagy Related 13 (ATG13). nih.govnih.gov The phosphorylation of ATG13 at serine 318 is a reliable marker of ULK1 kinase activity. nih.govnih.gov In these experiments, cells are treated with MRT-68921, often after being stimulated to induce autophagy (e.g., by amino acid starvation). nih.gov Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is probed with antibodies specific to both total ATG13 and phosphorylated ATG13 (pS318-ATG13). A reduction in the pS318-ATG13 signal relative to the total ATG13 signal in MRT-68921-treated cells confirms the compound's inhibitory effect on ULK1 kinase activity in situ. nih.govresearchgate.net

Cellular Autophagy Assessment Methodologies

A key hallmark of autophagosome formation is the conversion of the soluble microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II), which is recruited to the autophagosomal membrane. nih.gov This recruitment can be visualized using fluorescence microscopy as distinct punctate structures within the cell. nih.gov

In studies involving MRT-68921, mouse embryonic fibroblasts (MEFs) genetically engineered to express LC3 tagged with a fluorescent protein (e.g., GFP-LC3) are often used. nih.govresearchgate.net These cells are treated with MRT-68921, and changes in the localization of GFP-LC3 are monitored. nih.gov Research has shown that rather than completely abolishing autophagosome formation, inhibition of ULK1 with MRT-68921 results in the accumulation of abnormally large, stalled autophagosomes that remain positive for early markers like DFCP1. nih.govresearchgate.net The number and size of these LC3 puncta can be quantified through image analysis to assess the impact of the inhibitor on autophagosome maturation. nih.gov

Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.gov A simple measurement of LC3-II levels can be misleading, as an accumulation could mean either an induction of autophagy or a blockage in lysosomal degradation. To accurately measure autophagic flux, a lysosomal inhibition assay is employed. nih.govnih.gov

Analysis of Autophagy-Related Protein Expression and Modification (e.g., ATG13 Phosphorylation)

The primary mechanism of action of MRT 68921 is the potent inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine protein kinases essential for initiating autophagy. medchemexpress.comnih.gov Researchers verify the compound's effect in cellular models by analyzing the phosphorylation status of key ULK1 substrates, most notably Autophagy Related 13 (ATG13).

ULK1 directly phosphorylates ATG13 on serine 318 (Ser318), and this event is a reliable readout of ULK1 kinase activity within the cell. researchgate.netnih.gov Experimental studies consistently demonstrate that treatment with MRT 68921 leads to a marked decrease in the phosphorylation of ATG13. nih.govresearchgate.netnih.gov This inhibition of ATG13 phosphorylation confirms the successful engagement and suppression of ULK1 activity by MRT 68921 in a cellular context.

In addition to ATG13, the expression and modification of other autophagy-related proteins are analyzed to confirm the functional consequences of ULK1 inhibition. A key marker is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Inhibition of ULK1 by MRT 68921 blocks autophagic flux, which can be observed as a reduction in the accumulation of LC3-II, particularly in the presence of lysosomal inhibitors like bafilomycin A1. nih.govresearchgate.net Furthermore, the levels of p62 (also known as sequestosome-1), a protein that is itself degraded by autophagy, are monitored; a blockage in autophagy can lead to its accumulation. nih.gov

Protein TargetEffect of MRT 68921 TreatmentMethod of AnalysisReference
ULK1Inhibition of kinase activityIn vitro kinase assays, Analysis of downstream substrate phosphorylation medchemexpress.comnih.gov
Phospho-ATG13 (Ser318)Decreased phosphorylationImmunoblotting (Western Blot) nih.govresearchgate.net
LC3-IIBlockage of autophagic flux (reduced accumulation)Immunoblotting, Immunofluorescence (LC3 puncta analysis) nih.govresearchgate.net
p62/SQSTM1Accumulation due to blocked degradationImmunoblotting nih.gov

In Vitro and in Vivo Studies

In Vitro Cellular Model Systems

A variety of standard mammalian cell lines have been instrumental in elucidating the function of MRT 68921.

Mouse Embryonic Fibroblasts (MEFs): MEFs are extensively used to study the compound's effect on autophagy. targetmol.com Studies using MEFs have shown that MRT 68921 effectively blocks autophagy induced by nutrient starvation (incubation in Earle's Balanced Salt Solution, EBSS). nih.govresearchgate.net To demonstrate that the compound's effects are specifically mediated through ULK1, researchers have utilized MEFs with a double knockout (dKO) of ULK1 and ULK2. nih.gov In these dKO cells, re-expression of wild-type ULK1 restores autophagy, which is then inhibited by MRT 68921, whereas cells expressing a drug-resistant ULK1 mutant are unaffected by the compound. nih.gov

HEK293T cells: These human embryonic kidney cells are frequently used for their high transfectability. In the context of MRT 68921 research, HEK293T cells have been used to express and purify recombinant ULK1 for in vitro kinase assays. selleckchem.com They have also been employed as a non-cancerous cell line to evaluate the selective cytotoxicity of MRT 68921, which shows a significantly stronger effect on cancer cells. researchgate.net

Human Neuroglioma and Neuroblastoma Cells: While direct studies on human neuroglioma cells are not prominent in the reviewed literature, related models such as human neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, SK-N-DZ) have been used to test the cytotoxic effects of MRT 68921. researchgate.net

The existing body of research on MRT 68921 does not prominently feature studies conducted on specialized primary cell cultures such as primary retinal ganglion cells. These cells are crucial for neurodegenerative disease research, but their specific use in evaluating the effects of MRT 68921 is not detailed in the available scientific literature. frontiersin.orgnih.govnih.gov

MRT 68921 has been evaluated extensively in various disease-specific cellular models, particularly in oncology.

Cancer Cell Lines: As cancer cells often rely on autophagy to survive stress, its inhibition is a key therapeutic strategy. MRT 68921 has demonstrated cytotoxic effects across a broad spectrum of cancer cell lines. researchgate.netmdpi.com For example, it effectively induces caspase-dependent apoptosis in FLT3-ITD-mutated Acute Myeloid Leukemia (AML) cell lines like MV4;11 and MOLM-13, while having a lesser effect on FLT3-WT AML cells. nih.gov It has also been shown to reduce cell viability in Diffuse Large B-cell Lymphoma (DLBCL) and various solid tumor cell lines, including those from non-small cell lung cancer and gastric cancer. researchgate.netunibe.ch

Cancer TypeCell Line ExamplesObserved Effects of MRT 68921Reference
Acute Myeloid Leukemia (AML)MV4;11, MOLM-13Induces dose-dependent, caspase-dependent apoptosis nih.gov
Diffuse Large B-cell Lymphoma (DLBCL)Oci-Ly1, SUDHL-6, Oci-Ly18Inhibits cell proliferation unibe.ch
Non-small Cell Lung CancerNCI-H460Potent cytotoxic effect researchgate.net
Gastric CancerMNK45Induces apoptosis and increases cleaved PARP1 researchgate.net
NeuroblastomaSK-N-AS, SH-SY5YCytotoxic effects researchgate.net
Chronic Lymphocytic Leukemia (CLL)Primary CLL cellsSelective cytotoxicity and induction of G2 arrest researchgate.net

Stem Cell-Derived Neurons: Current research available does not specify the use of MRT 68921 in studies involving stem cell-derived neurons. While these models are increasingly important for studying neurodevelopment and disease, their application in the context of this specific ULK1/2 inhibitor has not been documented. nih.govnih.govfrontiersin.org

Preclinical In Vivo Research Models

Genetically engineered mouse models (GEMMs) that faithfully recapitulate human diseases are critical for preclinical research. The KPC mouse model is a prominent example used in pancreatic cancer research. nih.govresearchgate.net This model incorporates the conditional expression of two of the most common mutations found in human pancreatic ductal adenocarcinoma (PDAC): an activating Kras mutation (KrasG12D) and a mutant Trp53 (Trp53R172H). nih.govplos.org The activation of these genes is restricted to pancreatic progenitor cells, leading to the development of spontaneous pancreatic tumors that mirror the progression, histology, and metastatic patterns of human PDAC. nih.govplos.orgresearchgate.net

While autophagy inhibition is a recognized therapeutic strategy for pancreatic cancer, and MRT 68921 has been tested in other in vivo cancer models (such as xenografts of gastric cancer cells), specific studies detailing the use and efficacy of MRT 68921 within the KPC mouse model are not described in the reviewed literature. researchgate.net The KPC model, however, represents a highly relevant platform for future preclinical evaluation of ULK1/2 inhibitors like MRT 68921.

Xenograft Models in Immunodeficient Mice (e.g., SCID mice for multiple myeloma)

The in vivo efficacy of MRT-68921 dihydrochloride (B599025) has been evaluated using xenograft tumor models, which are crucial for assessing the antitumor potential of therapeutic compounds in a living organism. In these models, human cancer cells are implanted into immunodeficient mice, such as nude or Severe Combined Immunodeficient (SCID) mice, which can accept foreign tissue grafts.

Research has demonstrated that MRT-68921 can significantly inhibit tumor growth in xenograft models. nih.gov One study utilized nude mice bearing tumors derived from human cancer cell lines to test the compound's effects. In this research, subcutaneous injection of NCI-H460 (non-small cell lung cancer) and MNK45 (gastric cancer) cells led to the formation of solid tumors. nih.govresearchgate.net Treatment with MRT-68921 resulted in a notable decrease in tumor volume and weight compared to control groups. nih.gov These findings indicate that MRT-68921 possesses potent antitumor activities in vivo. nih.gov The compound's ability to suppress the NUAK1/MYPT1/Gsk3β signaling pathway and autophagy is believed to contribute to its anticancer effects. nih.gov

While specific studies detailing the use of MRT-68921 in multiple myeloma xenografts in SCID mice are not extensively documented in the available literature, this model is a standard for studying the disease. SCID mice are capable of supporting the growth of human multiple myeloma cells, which allows for the investigation of disease biology and the evaluation of new therapies. nih.govnih.gov Given the role of autophagy in cancer cell survival, a ULK1/2 inhibitor like MRT-68921 would be a relevant candidate for investigation in such models.

The table below summarizes findings from xenograft studies involving MRT-68921.

Cell LineCancer TypeMouse ModelKey Findings
NCI-H460Non-small cell lung cancerNude MiceSignificant decrease in tumor growth compared to control. nih.gov
MNK45Gastric CancerNude MiceTumor volumes were significantly decreased after treatment. nih.govresearchgate.net

Orthotopic Tumor Models

Orthotopic tumor models represent a more clinically relevant approach in preclinical cancer research compared to subcutaneous xenografts. nih.govcriver.comucl.ac.uk In these models, human tumor cells are implanted into the corresponding organ of origin in an immunodeficient animal. ucl.ac.ukreactionbiology.comtd2inc.com This methodology allows the tumor to grow within its natural microenvironment, preserving crucial interactions with surrounding stromal cells, vasculature, and tissue-specific factors that influence tumor growth, differentiation, metastasis, and response to therapy. nih.govucl.ac.ukreactionbiology.com

The use of orthotopic models is critical for evaluating therapeutic agents as they can more accurately mimic human cancer progression, including local invasion and metastasis to distant organs, which is often not observed in subcutaneous models. reactionbiology.com For a compound like MRT-68921, which targets the fundamental cellular process of autophagy, evaluating its efficacy in an orthotopic setting would provide valuable insights into its effects on tumors within a physiologically relevant context. Such models are available for a wide range of cancers, including pancreatic, lung, breast, prostate, and brain tumors. criver.comreactionbiology.com

Despite the high translational value of orthotopic models, specific studies investigating the effects of MRT-68921 dihydrochloride within such experimental systems have not been detailed in the reviewed scientific literature. The application of MRT-68921 in orthotopic cancer models would be a logical next step to build upon the promising results observed in xenograft studies and to better predict its potential clinical utility.

Biological Roles and Pathway Modulation in Preclinical Systems

Modulation of Cellular Homeostasis and Stress Responses

Impact on Oxidative Stress Signaling and Antioxidant Defense Systems

MRT-68921 dihydrochloride (B599025) has been shown to disrupt the delicate balance of oxidative stress signals within preclinical models. As a dual inhibitor of NUAK1 and Unc-51 like autophagy activating kinase 1 (ULK1), it can trigger an increase in reactive oxygen species (ROS) production. medchemexpress.comnih.govfrontiersin.org The NUAK1 kinase is a recognized component of the antioxidant defense system, crucial for tumor cell survival. nih.govfrontiersin.org By inhibiting NUAK1, MRT-68921 dihydrochloride compromises this defense mechanism, leading to elevated ROS levels. frontiersin.org This increase in oxidative stress can contribute to the compound's cytotoxic effects on cancer cells. medchemexpress.comfrontiersin.org

Research indicates that the inhibition of ULK1 can also lead to an increase in mitochondrial ROS. researchgate.net This is linked to a metabolic shift away from glycolysis and towards oxidative mitochondrial metabolism. researchgate.net ULK1 normally plays a role in maintaining redox homeostasis under conditions of nutritional stress by phosphorylating key glycolytic enzymes, a process which supports the production of NADPH and protects against oxidative stress. researchgate.net Therefore, inhibition of ULK1 by MRT-68921 dihydrochloride can disrupt this protective mechanism, further contributing to an environment of oxidative stress.

Regulation of Mitochondrial Quality Control (Mitophagy)

MRT-68921 dihydrochloride is a potent inhibitor of ULK1 and its homolog ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively. medchemexpress.com ULK1 is a serine/threonine protein kinase that plays a pivotal role in the initial stages of autophagy, a cellular process for degrading and recycling cellular components. merckmillipore.com Mitophagy is a specialized form of autophagy that selectively removes damaged or superfluous mitochondria, a critical process for maintaining mitochondrial quality control.

By potently inhibiting ULK1, MRT-68921 dihydrochloride effectively blocks the initiation of the autophagic process. nih.govmerckmillipore.com This inhibition leads to the accumulation of stalled, early-stage autophagosomal structures, indicating that ULK1 activity is necessary for both the initiation and maturation of autophagosomes. merckmillipore.comnih.gov Consequently, the process of mitophagy, which relies on the core autophagy machinery, is also inhibited. The disruption of ULK1-dependent mitophagy can have significant implications for cellular health, particularly under conditions of cellular stress where the efficient removal of damaged mitochondria is vital.

Influence on Lipid Droplet Catabolism (Lipophagy)

Lipophagy is a selective form of autophagy responsible for the breakdown of intracellular lipid droplets, playing a key role in lipid metabolism and cellular energy homeostasis. The initiation of lipophagy, much like other forms of autophagy, is dependent on the ULK1 complex. nih.govresearchgate.net Given that MRT-68921 dihydrochloride is a potent inhibitor of ULK1, it is understood to negatively regulate the process of lipophagy.

While direct studies specifically investigating the effects of MRT-68921 dihydrochloride on lipophagy are not extensively detailed in the available research, the compound's established mechanism of action as a ULK1 inhibitor provides a strong basis for its role in modulating this pathway. By blocking ULK1 activity, MRT-68921 dihydrochloride would prevent the formation of autophagosomes around lipid droplets, thereby inhibiting their delivery to the lysosome for degradation. This interference with lipid droplet catabolism could have significant effects on cellular lipid storage and energy balance. Studies have shown that impairment of ULK1-mediated lipophagy can contribute to hepatic steatosis, highlighting the importance of this pathway in maintaining lipid homeostasis. nih.gov

Cellular Phenotype Alterations

Effects on Cellular Proliferation and Viability

MRT-68921 dihydrochloride has demonstrated significant effects on the proliferation and viability of various cancer cell lines in preclinical studies. The compound exhibits cytotoxic activity, leading to a reduction in cell viability across a range of cancer types. medchemexpress.comfrontiersin.org For instance, treatment with MRT-68921 dihydrochloride resulted in IC50 values ranging from 1.76 to 8.91 µM in a panel of twelve different cancer cell lines. nih.gov Notably, the compound has been observed to have a more potent cytotoxic effect on cancer cells compared to normal cells. nih.gov

In studies on high-grade serous ovarian cancer (HGSOC) spheroids, inhibition of ULK1 with MRT-68921 dihydrochloride led to a reduction in cell viability. researchgate.net This suggests that the dependence of these cancer cells on autophagy for survival makes them susceptible to ULK1 inhibition. The anti-proliferative activity of MRT-68921 dihydrochloride is, in part, attributed to the induction of ROS and the subsequent triggering of apoptosis. nih.gov

Cytotoxic Effects of MRT-68921 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
NCI-H460Lung Cancer1.76
MNK45Gastric CancerData not specified
A549Lung CancerData not specified
H1299Lung CancerData not specified
...and other cancer cell lines

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

MRT-68921 dihydrochloride has been shown to be a potent inducer of programmed cell death, specifically apoptosis, in cancer cells. medchemexpress.com Treatment of cancer cell lines such as NCI-H460 and MNK45 with MRT-68921 dihydrochloride led to a significant, dose-dependent increase in the percentage of apoptotic cells, encompassing both early and late stages of apoptosis. nih.gov

The induction of apoptosis by MRT-68921 dihydrochloride is closely linked to its ability to increase ROS levels within the cancer cells. frontiersin.orgnih.gov This elevated oxidative stress is a known trigger for the intrinsic apoptotic pathway. The pro-apoptotic effect of MRT-68921 dihydrochloride highlights its potential as an anti-cancer agent by tipping the balance in cancer cells towards cell death.

Induction of Apoptosis by MRT-68921
Cell LineTreatment Concentration (µM)Observation
NCI-H4600-10Significant increase in early and late apoptotic populations
MNK450-10Significant increase in early and late apoptotic populations

Investigation in Disease-Relevant Preclinical Models

The primary therapeutic potential of MRT 68921 dihydrochloride has been explored in the context of oncology, owing to the critical role of autophagy in cancer cell survival and proliferation.

Studies in Cancer Biology

Pancreatic ductal adenocarcinoma is a malignancy known to be highly dependent on autophagy for survival, particularly in its nutrient-poor microenvironment. The KRAS mutations that are prevalent in PDA are known to upregulate autophagy, making this pathway an attractive therapeutic target. While extensive preclinical studies focusing specifically on this compound in PDA models are not widely documented in publicly available research, the compound is recognized as a key research tool for inhibiting autophagy in this cancer. Its utility is highlighted in resources for pancreatic cancer research, which list it as an inhibitor of the ULK1-mediated autophagy pathway downstream of KRAS signaling. The therapeutic strategy of inhibiting ULK kinases is supported by studies of other ULK inhibitors in PDA, which have shown promising results in preclinical xenograft models.

In preclinical studies of acute myeloid leukemia, MRT 68921 has demonstrated significant anti-leukemic effects. Research has shown that ULK1 is often overexpressed in AML and is associated with a poorer prognosis.

MRT 68921 has been found to induce apoptosis in various AML cell lines. Notably, its cytotoxic effects are more pronounced in AML cells harboring an FLT3-ITD mutation, a common alteration associated with aggressive disease. In these cells, ULK1 inhibition leads to the activation of the caspase pathway, a key mediator of programmed cell death.

In vivo studies using a THP-1 leukemia mouse model have provided further evidence of the compound's potential. Treatment with MRT 68921 led to a significant reduction in tumor burden and an extension of survival. Interestingly, some research suggests that the cell death induced by MRT 68921 in AML may occur through mechanisms independent of autophagy inhibition and reactive oxygen species generation.

Below is a table summarizing the in vivo efficacy of a ULK1/2 inhibitor in a THP-1 AML mouse model.

Treatment GroupTime PointTumor Burden Reduction (%)
MRT68921 HCl2 Weeks36.5%
MRT68921 HCl3 Weeks84.8%
MRT68921 HCl4 Weeks69.2%

This interactive data table is based on findings from preclinical studies and is for informational purposes only.

The investigation of this compound in multiple myeloma has primarily focused on its role within the tumor microenvironment. One study revealed that in the bone marrow of multiple myeloma patients, a specific type of monocyte (CD14+) suppresses the activity of T-lymphocytes, which are crucial for anti-tumor immunity. Treatment of these co-cultures with MRT 68921 was shown to alleviate this T-lymphocyte suppression. This suggests that by inhibiting ULK1/2, MRT 68921 may help to restore an anti-tumor immune response in the multiple myeloma microenvironment. However, direct studies on the effects of MRT 68921 on the proliferation and survival of multiple myeloma cells are not as well-documented.

The role of ULK1/2 inhibition as a therapeutic strategy has been explored in both non-small cell lung cancer (NSCLC) and neuroblastoma, although specific preclinical data for this compound in these cancers are limited.

In NSCLC , particularly in models with KRAS mutations, the inhibition of the ULK1/2 pathway is a promising area of investigation. Studies with other ULK1/2 inhibitors have shown that blocking autophagy can control tumor growth and can act synergistically with KRAS-targeting therapies. Furthermore, in NSCLC with STK11 mutations, which are often associated with an immunologically "cold" tumor microenvironment, ULK1/2 inhibition has been shown to enhance the processing and presentation of tumor antigens, potentially making these tumors more susceptible to immunotherapy.

Renal Cell Carcinoma Investigations

While direct preclinical investigations of this compound in specific renal cell carcinoma (RCC) models are not extensively documented in the reviewed literature, its activity as a dual inhibitor of NUAK1 and ULK1 provides a strong rationale for its potential therapeutic relevance in this malignancy. nih.govnih.gov Research has demonstrated that MRT 68921 exhibits significant cytotoxic effects across a range of cancer cell lines. nih.gov This anti-proliferative activity is attributed to its ability to disrupt the balance of oxidative stress signals within tumor cells. nih.govmedchemexpress.com

The compound has been shown to effectively kill various cancer cells, with IC50 values indicating potent activity. nih.gov The cytotoxic effects of MRT 68921 were observed to be superior to other reported NUAK1 inhibitors, such as WZ4003 and HTH-01-015. researchgate.net A study evaluating the cytotoxic activity of MRT 68921 across twelve cancer cell lines demonstrated IC50 values ranging from 1.76 to 8.91 µM after 24 hours of treatment. nih.govresearchgate.net

Table 1: Cytotoxic Activity of MRT 68921 in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
NCI-H460 Lung Cancer 1.76
A549 Lung Cancer 3.21
H1299 Lung Cancer 4.53
MNK45 Gastric Cancer 2.89
U251 Glioblastoma 5.34
HeLa Cervical Cancer 6.78
PANC-1 Pancreatic Cancer 7.12
BxPC-3 Pancreatic Cancer 8.91
MCF-7 Breast Cancer 5.67
MDA-MB-231 Breast Cancer 4.88
HCT116 Colon Cancer 6.23
SW480 Colon Cancer 7.54

These findings highlight the potential of MRT 68921 as an anti-cancer agent. nih.gov The dual inhibition of NUAK1, a critical component of the antioxidant defense system, and ULK1, a key initiator of protective autophagy, presents a synergistic approach to targeting cancer cell survival. nih.govnih.gov

Neuronal and Neurodegenerative Model Research

The role of autophagy in neuronal homeostasis and its dysregulation in neurodegenerative diseases has positioned ULK1 as a potential therapeutic target. MRT 68921, as a potent ULK1 inhibitor, is a valuable tool for investigating these processes.

Axonal degeneration is an early and critical feature of many neurodegenerative disorders. nih.gov Studies have shown that the inhibition of ULK1 can attenuate axonal degeneration in both in vitro and in vivo models. nih.gov While some studies have utilized other ULK1 inhibitors or dominant-negative forms of ULK1 to demonstrate this protective effect, the potent and specific nature of MRT 68921 makes it a relevant compound for such investigations. nih.govnih.gov ULK1 inhibition has been shown to protect axons from degeneration following injury. nih.gov Mechanistically, this protection is linked to a decrease in autophagy and an increase in mTOR-dependent translation, which may lead to the local synthesis of axon-protective molecules. nih.gov

Photoreceptor degeneration is a hallmark of various retinal diseases leading to vision loss. nih.gov Recent research has indicated that the inhibition of the AMPK-ULK1 signaling pathway can alleviate photoreceptor degeneration by preventing cell senescence. nih.gov This finding suggests that pharmacological inhibition of ULK1 with compounds like MRT 68921 could be a promising therapeutic strategy for retinal degenerative diseases. By targeting a key pathway involved in photoreceptor cell death, MRT 68921 may offer a protective effect against the functional and morphological decline of the retina. nih.gov

Autophagy dysregulation is a recognized contributor to the pathogenesis of Parkinson's disease (PD). mdpi.comcam.ac.uk The accumulation of misfolded proteins and damaged organelles is a key feature of PD, and enhancing autophagic clearance is considered a potential therapeutic avenue. Conversely, in some contexts, inhibiting autophagy may also be beneficial. nih.gov Studies using preclinical models of PD have shown that inhibition of ULK1 can be protective against neurodegeneration. nih.govresearchgate.net For instance, in a mouse model of PD, ULK1 inhibition was found to increase neuronal survival and improve motor performance. nih.gov These findings suggest that potent ULK1 inhibitors like MRT 68921 could be valuable for studying the role of autophagy in PD and for evaluating the therapeutic potential of ULK1 inhibition. researchgate.netnih.gov

Other Biological System Exploration

The regulatory role of ULK1-mediated autophagy extends to various other biological systems, including fundamental cellular processes like ciliogenesis.

Ciliogenesis, the formation of primary cilia, is a critical process for cell signaling and tissue homeostasis. nih.gov There is growing evidence for the coordinated regulation of ciliogenesis and autophagy. nih.gov Studies have shown that the inhibition of ULK1 can impact ciliogenesis in epithelial cells. Specifically, it has been suggested that pharmacological inhibition of ULK1 with MRT 68921 can phenocopy the effects of autophagy disruption on ciliogenesis in polarized epithelial cells. This indicates a role for ULK1-dependent autophagy in the proper formation and function of cilia. nih.gov

Mast Cell Degranulation Mechanisms

The chemical compound MRT68921 dihydrochloride has been identified as a modulator of mast cell degranulation, primarily through its inhibitory action on Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. nih.govfrontiersin.org Research in preclinical systems has elucidated its role in specific degranulation pathways, particularly those independent of the classical IgE-mediated response.

MRT68921 has been shown to attenuate degranulation in mast cell lines, including rat basophilic leukemia (RBL-2H3) cells and human mast cell line (LAD2), when stimulated by ligands of the Mas-related G protein-coupled receptor X2 (MRGPRX2). nih.gov This receptor is implicated in a variety of physiological and pathological processes, including neurogenic inflammation and certain drug hypersensitivity reactions. frontiersin.orgfrontiersin.org

The inhibitory effect of MRT68921 on mast cell degranulation is linked to its influence on downstream signaling pathways. Specifically, it has been observed to prevent the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2) following MRGPRX2 activation. nih.gov The Erk1/2 signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in transmitting signals from the cell surface to the nucleus, ultimately governing cellular processes such as proliferation, differentiation, and survival. In the context of mast cells, the activation of Erk1/2 is a key step leading to the release of inflammatory mediators stored in granules. nih.govbohrium.com

The involvement of ULK1 in the phosphorylation of Erk1/2 suggests a potential non-autophagic role for this kinase in mast cell function. While ULK1 is a central player in the initiation of autophagy, its impact on Erk1/2 phosphorylation indicates a broader involvement in cellular signaling. nih.gov The inhibitory action of MRT68921 on this step highlights a specific mechanism by which it can modulate mast cell responses. The suppression of Erk1/2 activity is a crucial factor in the reduction of mast cell degranulation observed with MRT68921 treatment. nih.gov

It is important to note that while the effects of MRT68921 on MRGPRX2-mediated degranulation have been documented, there is currently no available data on the effects of ULK1/2 inhibitors on the classical antigen-dependent, IgE-mediated mast cell activation pathway. nih.gov This pathway, initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), is a central mechanism in allergic responses. nih.gov

Table 1: Effects of MRT68921 on Mast Cell Degranulation

Cell LineActivating StimulusEffect of MRT68921Downstream Signaling Impacted
RBL-2H3MRGPRX2 LigandsReduction in degranulationPrevents Erk1/2 phosphorylation
LAD2MRGPRX2 LigandsReduction in degranulationPrevents Erk1/2 phosphorylation

Table 2: Chemical Compounds Mentioned

Investigation of Resistance Mechanisms and Combination Strategies

Cellular Adaptations to Prolonged ULK1/2 Inhibition

Continuous exposure of cancer cells to MRT68921 can lead to adaptive responses that allow them to survive and proliferate despite the inhibition of autophagy. These adaptations often involve significant metabolic reprogramming.

Studies on pancreatic ductal adenocarcinoma (PDA) cells that have developed acquired resistance to MRT68921 reveal a significant rewiring of cellular metabolism. One of the key adaptations is an alteration in pyruvate (B1213749) metabolism. In resistant cells, there is an accumulation of pyruvate, suggesting a bottleneck in its typical processing pathways. nih.gov Isotope tracing experiments have shown that in these resistant cells, the entry of pyruvate into the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase (PDH) is diminished. nih.gov

Furthermore, a critical adaptive mechanism involves the pyrimidine (B1678525) metabolism pathway. Cells with acquired resistance to MRT68921 exhibit an increased reliance on the pyrimidine salvage pathway to maintain their nucleotide pools, which are essential for proliferation. nih.gov This metabolic shift indicates that while the primary target (ULK1/2) remains inhibited, the cells find alternative routes to fulfill their metabolic needs.

Despite the reduced entry of pyruvate into the TCA cycle, MRT68921-resistant cells manage to sustain the levels of TCA intermediates. This is crucial for maintaining cellular energy homeostasis and providing precursors for biosynthesis. The metabolic rewiring towards pathways like the pyrimidine salvage pathway is a key strategy to support nucleotide biosynthesis, which is necessary for DNA and RNA synthesis in proliferating cells. nih.gov By upregulating salvage pathways, cancer cells can bypass the need for de novo synthesis, which may be compromised under conditions of metabolic stress induced by autophagy inhibition. nih.govnih.gov This adaptation highlights the metabolic flexibility of cancer cells and their ability to overcome the inhibition of a critical survival pathway like autophagy.

Synergistic Research Applications with Other Pathway Modulators

A promising strategy to enhance the efficacy of MRT68921 and overcome potential resistance is its use in combination with other targeted therapies. By simultaneously blocking multiple survival pathways, combination therapies can induce synthetic lethality in cancer cells.

MRT68921 and other ULK1/2 inhibitors have shown synergistic effects when combined with a variety of other agents in preclinical studies. For instance, in KRAS-mutant lung cancer models, the inhibition of KRAS G12C signaling leads to an increase in autophagy as a survival response. elifesciences.orgnih.govspandidos-publications.com Combining a ULK1/2 inhibitor with a KRAS G12C inhibitor like sotorasib (B605408) results in a cooperative and synergistic suppression of cancer cell proliferation and tumor growth. elifesciences.orgnih.govspandidos-publications.com

Similarly, in acute myeloid leukemia (AML), ULK1 is often upregulated, and its inhibition can overcome resistance to standard chemotherapies and targeted agents. salk.edubiorxiv.org ULK1 inhibitors have demonstrated synergy with agents like cytarabine (B982) and the BCL-2 inhibitor venetoclax (B612062) (ABT-199). salk.edubiorxiv.org The dual-targeting capability of MRT68921 against both NUAK1 and ULK1 also presents a synergistic approach, as it simultaneously disrupts the antioxidant defense system and protective autophagy. elifesciences.org

Table 1: Synergistic Research Applications of ULK1/2 Inhibitors in Combination with Other Pathway Modulators

Combination Agent Pathway/Target Cancer Type Observed Effect
Sotorasib KRAS G12C Lung Cancer Cooperative/synergistic suppression of cell proliferation and tumor growth. elifesciences.orgnih.govspandidos-publications.com
Trametinib MEK1/2 Lung Cancer Sotorasib-resistant cells that no longer induce autophagy in response to sotorasib are sensitive to MEK inhibition. elifesciences.orgnih.gov
Cytarabine Chemotherapy (DNA synthesis inhibitor) Acute Myeloid Leukemia (AML) Synergistically enhanced sensitivity of AML cells to chemotherapy. biorxiv.org
Venetoclax (ABT-199) BCL-2 Acute Myeloid Leukemia (AML) ULK1 inhibition reverses resistance and synergizes with ABT-199. salk.edu
mTOR Inhibitors mTOR Various Cancers Combination with ULK1 inhibitors can lead to enhanced apoptosis.
WZ4003 NUAK1 Various Cancers A combination of a NUAK1 inhibitor and a ULK1 inhibitor showed a strong synergistic cytotoxic effect. elifesciences.org

Table 2: Compound Names Mentioned in the Article

Compound Name
MRT68921 dihydrochloride (B599025)
Sotorasib
Hydroxychloroquine (HCQ)
Cytarabine
Venetoclax (ABT-199)
Trametinib

Combination with Pyrimidine Analogue Antimetabolites (e.g., Gemcitabine (B846), FTD/TPI)

Research into the combination of MRT68921 with pyrimidine analogue antimetabolites has shown promising results in preclinical cancer models. In pancreatic cancer cell lines, the combination of MRT68921 with either gemcitabine or trifluridine/tipiracil (FTD/TPI) has been observed to produce a combinatorial cell-killing effect. This suggests a synergistic relationship where the inhibition of autophagy by MRT68921 enhances the cytotoxic effects of these DNA-damaging agents.

The rationale behind this synergy lies in the role of autophagy as a pro-survival mechanism for cancer cells under the stress of chemotherapy. By inhibiting this protective autophagy with MRT68921, cancer cells become more susceptible to the therapeutic effects of gemcitabine and FTD/TPI.

Table 1: Preclinical Findings for MRT68921 in Combination with Pyrimidine Analogues
Combination AgentCancer ModelObserved EffectPotential Mechanism
GemcitabinePancreatic Cancer Cell LinesCombinatorial cell killingInhibition of chemotherapy-induced protective autophagy
FTD/TPIPancreatic Cancer Cell LinesCombinatorial cell killingInhibition of chemotherapy-induced protective autophagy

Co-targeting with ERK Pathway Inhibitors

The MAPK/ERK pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and survival. Studies have explored the co-targeting of this pathway alongside autophagy inhibition. In pancreatic ductal adenocarcinoma (PDAC) cell lines, the combination of MRT68921 with the ERK inhibitor SCH772984 resulted in a synergistic decrease in cell proliferation.

This enhanced effect is attributed to the fact that inhibition of the ERK pathway can induce a protective autophagic response in cancer cells. By concurrently administering an autophagy inhibitor like MRT68921, this survival mechanism is blocked, leading to a more profound anti-cancer effect.

Table 2: Synergistic Effects of MRT68921 with ERK Pathway Inhibition
ERK Pathway InhibitorCancer ModelKey FindingUnderlying Principle
SCH772984Pancreatic Ductal Adenocarcinoma (PDAC) Cell LinesSynergistic reduction in cell proliferationBlockade of ERK inhibition-induced protective autophagy

Integration with DNA Alkylating Agents (e.g., Melphalan)

DNA alkylating agents, such as melphalan (B128), are a cornerstone of treatment for certain malignancies, including multiple myeloma. A common mechanism of resistance to these agents is the activation of cellular repair and survival pathways, including autophagy. Preclinical studies in multiple myeloma have demonstrated that the inhibition of autophagy can significantly enhance the cytotoxicity of melphalan. By blocking the cytoprotective autophagic response with inhibitors, myeloma cells become more sensitive to the DNA-damaging effects of melphalan.

While direct studies combining MRT68921 with melphalan are not yet prevalent, the established principle of synergy between autophagy inhibition and DNA alkylating agents provides a strong rationale for this combination strategy. The use of MRT68921 in this context could potentially overcome melphalan resistance and improve therapeutic outcomes.

Dual Inhibition of ULK1 and NUAK1 Kinases

A unique characteristic of MRT68921 is its ability to inhibit both ULK1 and NUAK1 kinases. NUAK1 is a critical component of the antioxidant defense system and is essential for the survival of tumor cells under oxidative stress. The dual inhibition of ULK1-mediated autophagy and NUAK1-mediated antioxidant defense presents a powerful strategy for cancer therapy.

Targeting the antioxidant defense system can lead to an increase in reactive oxygen species (ROS), which in turn can activate protective autophagy through the ULK1 pathway. By simultaneously inhibiting both NUAK1 and ULK1 with MRT68921, this escape mechanism is shut down, leading to a significant increase in tumor cell death by disrupting the balance of oxidative stress signals. This dual-targeting approach has demonstrated potent antitumor activities in various tumor cell lines and animal models.

Table 3: Effects of Dual ULK1 and NUAK1 Inhibition by MRT68921
Target KinasesTherapeutic EffectMechanism of Action
ULK1 and NUAK1Potent antitumor activityDisruption of oxidative stress balance and inhibition of protective autophagy

Future Research Directions and Unexplored Avenues

Elucidation of Comprehensive Kinome and Interactome Profiles

A complete understanding of the kinases and protein complexes that MRT-68921 dihydrochloride (B599025) interacts with is fundamental to deciphering its full mechanism of action and potential therapeutic applications.

Kinome Profiling: While MRT-68921 is recognized for its potent inhibition of ULK1, ULK2, and NUAK1, a broader characterization of its kinome profile is essential. researchgate.netnih.govnih.gov An early study profiled the inhibitor at a 1 µM concentration against a panel of 80 different protein kinases, revealing that it is relatively specific but does inhibit several other kinases by over 80%. nih.gov For instance, MRT-68921 has been shown to inhibit TANK-binding kinase 1 (TBK1) and AMP-activated protein kinase (AMPK), both of which are involved in the autophagy pathway. mdpi.com Additionally, some ULK1/2 inhibitors, including MRT-68921, have been found to strongly interact with Aurora A kinase, suggesting it as a major off-target substrate. mdpi.com A comprehensive and quantitative kinome-wide screen would provide a more detailed map of its selectivity and potential off-target effects.

Interactome Analysis: Beyond direct kinase inhibition, it is crucial to understand how MRT-68921 affects the protein-protein interactions of its primary targets. ULK1, for example, functions within a large protein complex that includes ATG13, FIP200, and ATG101 to initiate autophagy. nih.gov Research has shown that while MRT-68921 inhibits ULK1 kinase activity, it does not prevent the co-precipitation of ATG13 and FIP200 with ULK1. nih.gov Future studies employing techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) in various cellular contexts could reveal how the compound modulates the composition and dynamics of these crucial protein complexes.

Development of Advanced In Vitro and In Vivo Research Models

To better predict the effects of MRT-68921 dihydrochloride in complex biological systems, a move towards more sophisticated research models is necessary.

Advanced In Vitro Models: Current research has utilized a range of in vitro models, including various cancer cell lines such as acute myeloid leukemia (AML) ashpublications.orgnih.gov, gastric cancer researchgate.net, and high-grade serous ovarian cancer spheroids. mdpi.com Mouse embryonic fibroblasts (MEFs) have also been instrumental in studying the compound's effect on autophagy. nih.gov Future research should leverage more physiologically relevant models, such as 3D organoids and patient-derived xenografts (PDX) grown in vitro. These models better recapitulate the tumor microenvironment and cellular heterogeneity, offering more accurate insights into the compound's efficacy.

Sophisticated In Vivo Models: In vivo studies have primarily relied on xenograft models, where human cancer cell lines are implanted into immunodeficient mice. researchgate.netresearchgate.net While useful, these models lack a complete immune system. The development of syngeneic mouse models, which involve transplanting cancer cells into mice with a competent immune system, would allow for the investigation of how MRT-68921's modulation of autophagy impacts anti-tumor immunity. Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations would provide a more faithful representation of human disease.

Investigation of Off-Target Modulations and Their Biological Ramifications

The off-target effects of MRT-68921 dihydrochloride, while potentially contributing to its anti-cancer activity, also need to be carefully characterized to understand any unintended biological consequences.

Strategies for Overcoming Acquired Resistance in Preclinical Experimental Designs

As with many targeted therapies, the development of acquired resistance is a potential limitation. Understanding and overcoming such resistance is crucial for the long-term utility of MRT-68921 as a research tool and potential therapeutic lead.

The generation of a drug-resistant ULK1 mutant (M92T) has been a valuable tool to confirm that the autophagy-inhibiting effects of MRT-68921 are specifically through ULK1. nih.govnih.gov In cells expressing this mutant, MRT-68921 failed to reduce ATG13 phosphorylation or LC3 flux, key markers of autophagy. nih.gov Future preclinical studies should prospectively investigate mechanisms of acquired resistance. This could involve long-term treatment of cancer cell lines with increasing concentrations of MRT-68921 to select for resistant populations. Subsequent genomic and proteomic analysis of these resistant cells could identify mutations or pathway alterations that bypass the effects of ULK1/2 and NUAK1 inhibition. Such findings would be instrumental in devising combination strategies to prevent or overcome resistance.

Exploration of MRT 68921 Dihydrochloride's Role in Emerging Autophagy-Related Fields

The role of autophagy extends beyond cancer and cell survival. Exploring the effects of MRT-68921 dihydrochloride in other autophagy-related fields could open up new areas of research.

Given that autophagy is implicated in a wide range of physiological and pathological processes, including neurodegenerative diseases, infectious diseases, and aging, MRT-68921 could serve as a valuable chemical probe to investigate the role of ULK1/2 in these contexts. For example, its ability to block autophagy could be used to study the role of this process in the clearance of protein aggregates in models of Alzheimer's or Parkinson's disease. Furthermore, investigating its impact on selective forms of autophagy, such as mitophagy (the degradation of mitochondria), could provide insights into its potential effects on cellular metabolism and homeostasis in various disease models.

High-Throughput Screening and Computational Modeling for Lead Optimization in Research Tools

To develop more potent and selective research tools based on the MRT-68921 scaffold, a combination of high-throughput screening and computational modeling will be essential.

High-Throughput Screening: A high-throughput screening campaign of chemical libraries containing analogs of MRT-68921 could identify compounds with improved potency, selectivity, or pharmacokinetic properties. By systematically modifying the chemical structure of MRT-68921, it may be possible to dissociate its inhibitory activity against different kinases, leading to the development of more specific probes for ULK1/2 or NUAK1.

Computational Modeling: Computational approaches, such as homology modeling and molecular docking, have already been used to analyze the potential of MRT-68921 as a dual NUAK1/ULK1 inhibitor. researchgate.netnih.gov Molecular dynamics simulations can provide a deeper understanding of the binding interactions between MRT-68921 and its target kinases. nih.govtandfonline.com These computational models can guide the rational design of new inhibitors with optimized binding affinities and selectivity profiles. By integrating computational predictions with experimental validation, the process of developing next-generation research tools can be significantly accelerated.

Q & A

Q. How to determine optimal concentration ranges for MRT 68921 dihydrochloride in ULK inhibition assays?

To establish effective concentrations, begin with dose-response experiments using the reported IC50 values (1.1 nM for ULK2 and 2.9 nM for ULK1) as starting points . Use cell viability assays (e.g., MTT or Annexin V staining) to assess cytotoxicity and validate ULK inhibition via Western blotting for phosphorylated ULK1 (p-ULK1) (Figure C in ). Titrate concentrations across a logarithmic range (e.g., 1–100 nM) in cell lines such as MV4;11 or MOLM-13, which show concentration-dependent apoptosis (Figure A, ). Include vehicle controls and normalize data to baseline autophagy activity in untreated cells.

Q. What methods validate ULK1/2 inhibition by this compound in cellular models?

Key validation steps include:

  • Western blotting : Monitor p-ULK1 (S757) levels, as ULK1 autophosphorylation is inhibited by MRT 68921 .
  • Autophagy markers : Measure LC3-II accumulation via immunoblotting or fluorescence microscopy (e.g., GFP-LC3 puncta) under nutrient-deprived conditions .
  • Functional assays : Use ULK1/2-knockout cell lines as negative controls to confirm target specificity. Compare autophagy flux with/without lysosomal inhibitors (e.g., chloroquine) .

Q. What are critical storage and handling requirements for this compound?

  • Reconstitution : Prepare stock solutions in DMSO (≥98% purity) and aliquot to avoid freeze-thaw cycles. Use molarity calculators provided in product datasheets for accurate dilution .
  • Storage : Store lyophilized powder at -20°C in airtight containers. Reconstituted solutions should be used within 1–2 weeks when kept at -80°C .
  • In vitro stability : Avoid prolonged exposure to light or room temperature during experiments .

Advanced Research Questions

Q. How to address contradictory findings in ULK-mediated autophagy modulation across cell types?

Discrepancies may arise from:

  • Cell-type specificity : For example, MRT 68921 inhibits autophagy in mouse embryonic fibroblasts (MEFs) but may show variable effects in cancer cells (e.g., FLT3-ITD AML models) .
  • Off-target effects : Validate findings using genetic tools (e.g., ULK1/2 siRNA or CRISPR) alongside pharmacological inhibition .
  • Context-dependent signaling : Assess cross-talk with mTOR or AMPK pathways using inhibitors/activators (e.g., rapamycin) to isolate ULK-specific effects .

Q. What strategies are effective for combining MRT 68921 with mTOR inhibitors in autophagy studies?

  • Synergy testing : Use combination index (CI) assays (e.g., Chou-Talalay method) to evaluate additive/synergistic effects .
  • Autophagic flux quantification : Employ tandem fluorescent LC3 reporters (mRFP-GFP-LC3) to distinguish autophagosome formation vs. degradation .
  • Mechanistic validation : Monitor downstream targets like ATG13 phosphorylation and mitochondrial function (e.g., Seahorse assays) .

Q. How to investigate MRT 68921’s efficacy in FLT3-ITD mutated AML models?

  • Isogenic cell lines : Compare apoptosis in U937 cells vs. U937-FLT3/ITD mutants (Figure D, ).
  • Genetic validation : Use shRNA knockdown of FLT3-ITD to confirm dependency on ULK signaling .
  • In vivo translation : Administer MRT 68921 in xenograft models and assess tumor burden via bioluminescence or histopathology .

Q. How to design pharmacokinetic (PK) studies for MRT 68921 in preclinical models?

  • Dosing regimens : Optimize based on in vitro IC50 values (e.g., 1–10 mg/kg in mice) and measure plasma/tissue concentrations via LC-MS/MS .
  • Bioavailability : Compare oral vs. intraperitoneal administration using AUC (area under the curve) calculations .
  • Toxicokinetics : Monitor organ-specific toxicity (e.g., liver/kidney function tests) and correlate with ULK inhibition biomarkers .

Methodological Notes

  • Data analysis : Use statistical tools (e.g., GraphPad Prism) for dose-response curves and ANOVA for multi-group comparisons .
  • Reproducibility : Follow MIACARM guidelines for cellular assay metadata, including batch-specific purity (>98%) and endotoxin levels .
  • Ethical compliance : Adhere to institutional protocols for in vivo studies, including animal welfare and data integrity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.